3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazine ring, a thiophene sulfonyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the oxadiazole ring, typically under dehydrating conditions using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Thiophene Sulfonamides: Compounds with a thiophene sulfonyl group, used in various medicinal applications.
Oxadiazole Derivatives: A class of compounds with diverse biological activities.
Uniqueness
3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-pyrazin-2-yl-5-[(1-thiophen-2-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c22-26(23,15-4-2-8-25-15)21-7-1-3-12(11-21)9-14-19-16(20-24-14)13-10-17-5-6-18-13/h2,4-6,8,10,12H,1,3,7,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPVKKJVEGKHNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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